molecular formula C26H24FN3O4 B12890362 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-67-2

5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12890362
CAS No.: 618074-67-2
M. Wt: 461.5 g/mol
InChI Key: DLTFDQAHQSXLQK-ZNTNEXAZSA-N
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Description

5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including a dimethylamino group, a fluoro-methoxybenzoyl group, a hydroxy group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Specific reagents, catalysts, and solvents are used at each step to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the fluoro-methoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The dimethylamino and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studying enzyme interactions and receptor binding.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism by which 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Dimethylamino)phenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 5-(4-(Dimethylamino)phenyl)-4-(3-fluoro-4-ethoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Properties

CAS No.

618074-67-2

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24FN3O4/c1-29(2)19-9-6-17(7-10-19)23-22(24(31)18-8-11-21(34-3)20(27)13-18)25(32)26(33)30(23)15-16-5-4-12-28-14-16/h4-14,23,31H,15H2,1-3H3/b24-22+

InChI Key

DLTFDQAHQSXLQK-ZNTNEXAZSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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